molecular formula C18H22O5 B11602675 Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- CAS No. 76354-25-1

Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl-

Cat. No.: B11602675
CAS No.: 76354-25-1
M. Wt: 318.4 g/mol
InChI Key: ZKBACHQFBAZJGF-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- typically involves multi-step organic reactions. The process often starts with the preparation of the cyclohexanone ring, followed by the introduction of the acetyl, hydroxyl, and methoxy groups through various chemical reactions. Common reagents used in these reactions include acetyl chloride, methanol, and sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the progress of the reaction and verifying the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the functional groups and the overall structure of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbonyl groups can result in the formation of secondary alcohols.

Scientific Research Applications

Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity. In industry, it can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- can be compared with other similar compounds, such as:

  • Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-hydroxyphenyl)-5-methyl-
  • Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-ethyl-

These compounds share similar structural features but differ in the nature and position of the substituents

Properties

CAS No.

76354-25-1

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methylcyclohexan-1-one

InChI

InChI=1S/C18H22O5/c1-10(19)15-14(21)9-18(3,22)17(11(2)20)16(15)12-5-7-13(23-4)8-6-12/h5-8,15-17,22H,9H2,1-4H3

InChI Key

ZKBACHQFBAZJGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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